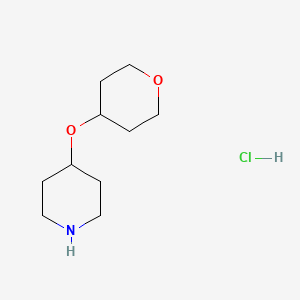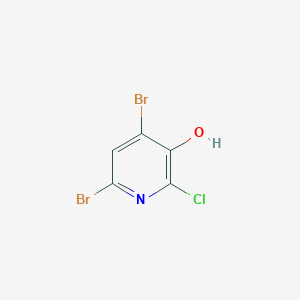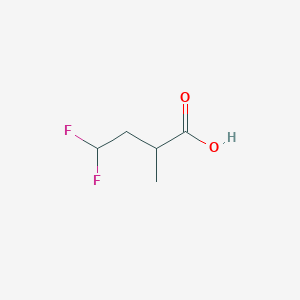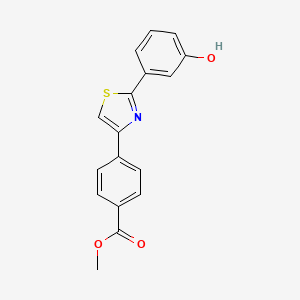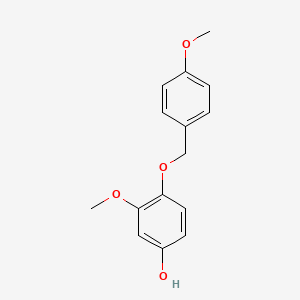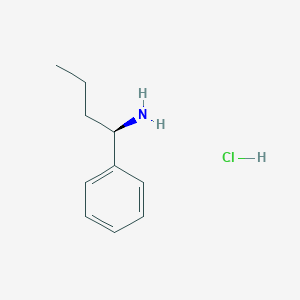![molecular formula C13H18BrNO3 B1424505 Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate CAS No. 1274624-51-9](/img/structure/B1424505.png)
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate
Vue d'ensemble
Description
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate, also known as MBEAP, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate.
Applications De Recherche Scientifique
1. Synthesis of Important Intermediates
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate has been utilized as an intermediate in the synthesis of various compounds. For instance, Xu and He (2010) describe its use in the preparation of non-steroidal anti-inflammatory agents, highlighting its role in synthesizing compounds like nabumetone and naproxen. This underscores its importance in pharmaceutical research, particularly in the development of pain-relief medications (Wei-Ming Xu & Hong-Qiang He, 2010).
2. Development of CCR5 Antagonists
The compound has also been instrumental in the development of orally active CCR5 antagonists, as detailed by Ikemoto et al. (2005). Their research demonstrates the compound's utility in creating treatments targeting the CCR5 receptor, which is significant for therapeutic strategies against diseases like HIV (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, & K. Tomimatsu, 2005).
3. Structural and Computational Studies
Alkhimova, Babashkina, and Safin (2021) have conducted structural and computational studies on derivatives of this compound, particularly examining their interactions with SARS-CoV-2 proteins. This research is pivotal in understanding the potential of these compounds in treating COVID-19 and related viral infections (Larisa E. Alkhimova, M. G. Babashkina, & D. Safin, 2021).
4. Antioxidant Activity Research
Kushnir et al. (2015) explored the antioxidant properties of compounds synthesized from this chemical, examining their effect on mitochondrial superoxide generation. Their work contributes to the understanding of how such compounds can be used in treatments for conditions associated with oxidative stress (O. V. Kushnir, O. Voloshchuk, M. Marchenko, & M. Vovk, 2015).
Propriétés
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(2-methoxyethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(12(16)18-3,15-8-9-17-2)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZPQVLTDDDOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



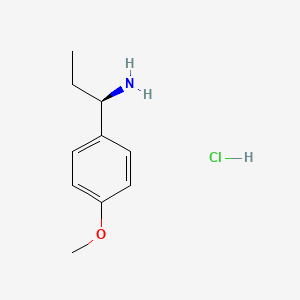
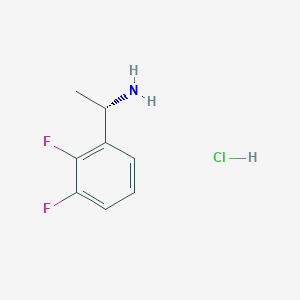
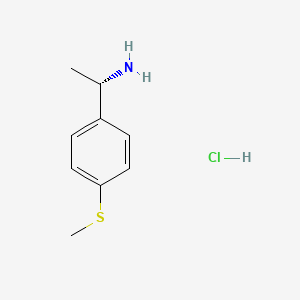
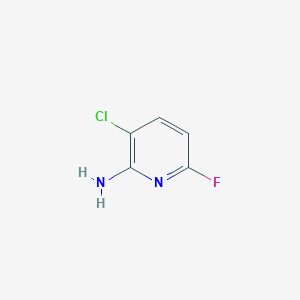
![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)
![2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide](/img/structure/B1424431.png)
